molecular formula C16H12ClF2N5S B10964005 1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea

1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea

Cat. No.: B10964005
M. Wt: 379.8 g/mol
InChI Key: SGTTZICSUQDZBQ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas

Properties

Molecular Formula

C16H12ClF2N5S

Molecular Weight

379.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]thiourea

InChI

InChI=1S/C16H12ClF2N5S/c17-13-7-12(4-5-14(13)19)21-16(25)22-15-20-9-24(23-15)8-10-2-1-3-11(18)6-10/h1-7,9H,8H2,(H2,21,22,23,25)

InChI Key

SGTTZICSUQDZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC(=N2)NC(=S)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the triazole intermediate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-PYRIDINYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA
  • **N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA is unique due to the presence of both chlorofluorophenyl and fluorobenzyl groups, which impart distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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